molecular formula C25H14ClNO3 B2661286 6-benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 113687-52-8

6-benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2661286
CAS No.: 113687-52-8
M. Wt: 411.84
InChI Key: OPINBEXMYCEENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with phthalic anhydride, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of water as a solvent and catalyst-free processes, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted isoquinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. This leads to the disruption of cellular processes and can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit topoisomerase enzymes makes it a promising candidate for anticancer research .

Properties

IUPAC Name

6-benzoyl-2-(4-chlorophenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14ClNO3/c26-16-9-11-17(12-10-16)27-24(29)20-8-4-7-18-19(13-14-21(22(18)20)25(27)30)23(28)15-5-2-1-3-6-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPINBEXMYCEENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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